molecular formula C15H12N4O2 B1463880 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326911-73-2

1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1463880
M. Wt: 280.28 g/mol
InChI Key: CYOHKSQAYQTHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups and structural motifs that are common in many bioactive molecules . It includes a pyridine ring, a 1,2,3-triazole ring, and a carboxylic acid group. These groups are often found in various natural products, drug molecules, and materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a 1,2,3-triazole ring, and a carboxylic acid group. The pyridine ring is a six-membered heterocyclic scaffold, and the 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural motifs. For example, the presence of the pyridine ring could enhance its stability and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : A study by Komsani et al. (2015) reported the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, which showed moderate antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents.

Structural and Pharmacological Studies

  • Molecular Structure Analysis : Castiñeiras, García-Santos, and Saa (2018) conducted a study (Castiñeiras et al., 2018) on the structural assessment of a derivative of 1,2,4-triazole, which could provide insights into the design of related compounds with specific biological activities.
  • Pharmacological Evaluations : Dave et al. (2007) investigated various triazole derivatives for their antimicrobial and antitubercular activities (Dave et al., 2007). Their findings could be relevant for developing new therapeutic agents.

Synthesis and Biological Activity

  • Novel Synthesis Methods : Pokhodylo (2018) presented new methods for synthesizing 1H-1,2,3-triazole-4-carboxylic acid derivatives with a hydrogenated pyridine fragment, which might be useful in the synthesis of new compounds with potential biological activity (Pokhodylo, 2018).
  • Antimicrobial Activities Evaluation : Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, contributing to the understanding of the biological properties of these compounds (Bayrak et al., 2009).

Additional Applications

  • Chemical Reactions Study : Modzelewska-Banachiewicz et al. (2012) explored the chemical reactions of a related compound, which could provide insights into the chemical properties and potential applications of 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (Modzelewska-Banachiewicz et al., 2012).

properties

IUPAC Name

1-(3-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-5-4-6-11(9-10)19-14(12-7-2-3-8-16-12)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOHKSQAYQTHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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